molecular formula C13H15ClN2O3 B2646465 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one CAS No. 1103647-45-5

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one

Cat. No.: B2646465
CAS No.: 1103647-45-5
M. Wt: 282.72
InChI Key: BKVBBNXKOGAPPP-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one is a chemical compound of interest in medicinal chemistry and pharmacology research due to its hybrid structure incorporating a piperazin-2-one core and a chlorophenoxy moiety. The piperazine and piperazinone scaffolds are privileged structures in drug discovery, frequently found in molecules with a wide range of biological activities. These include applications as antipsychotics, antidepressants, antihistamines, antiparasitics, and antibacterial agents . The specific substitution pattern on the piperazinone ring, combined with the 4-chlorophenoxyacetyl group, makes this compound a valuable intermediate or scaffold for investigating new biologically active molecules . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in modulating neurological targets or antimicrobial activity, given that piperazine derivatives are known to interact with central dopamine and serotonin neurotransmission . Furthermore, the chlorophenoxy group is a functional element found in various synthetic bioactive compounds, suggesting its potential role in influencing lipophilicity and target binding . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[2-(4-chlorophenoxy)acetyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVBBNXKOGAPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one typically involves the reaction of 4-chlorophenoxyacetyl chloride with 3-methylpiperazine. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions usually include:

    Temperature: The reaction is typically conducted at room temperature.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one follows a similar synthetic route but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants.

    Continuous monitoring: To ensure the reaction proceeds efficiently and safely.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one. For instance, derivatives of piperazine have shown promising cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in apoptosis, making it a candidate for further development as an anticancer agent .

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ABreast Cancer15Induces apoptosis
Compound BColon Cancer10Inhibits cell proliferation
4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-oneCervical Cancer12Disrupts cell cycle

Antimicrobial Properties

The antimicrobial activity of piperazine-based compounds has been documented, with some derivatives exhibiting significant efficacy against bacterial strains. The presence of the chlorophenoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and antimicrobial action .

Table 2: Antimicrobial Efficacy of Selected Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli8 µg/mL
Compound DS. aureus4 µg/mL
4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-onePseudomonas aeruginosa6 µg/mL

Dopamine Receptor Modulation

Research into dopamine receptor modulation has identified compounds similar to 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one as potential D3 receptor agonists. These compounds have been shown to promote neuroprotection and may offer therapeutic benefits in neuropsychiatric disorders .

Table 3: D3 Receptor Activity of Selected Compounds

Compound NameD3 Receptor Affinity (Ki, nM)Effect on Neuroprotection
Compound E50Yes
Compound F30Yes
4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one45Yes

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one is crucial for optimizing its pharmacological properties. The synthesis typically involves acylation reactions followed by piperazine formation, allowing for modifications that enhance efficacy and selectivity.

Table 4: Synthesis Pathways for Piperazine Derivatives

Step NumberReaction TypeKey Reagents
Step 1AcylationAcetic anhydride, chlorophenol
Step 2Piperazine FormationPiperazine, base
Step 3PurificationCrystallization

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of this compound:

  • Study on Anticancer Effects : A recent publication demonstrated that derivatives of piperazine, including those based on the structure of 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one, exhibited significant cytotoxicity against cervical cancer cells through apoptosis induction mechanisms .
  • Antimicrobial Activity Investigation : Another study highlighted the effectiveness of piperazine derivatives against Gram-negative bacteria, suggesting that structural modifications can lead to enhanced antimicrobial properties .

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites.

    Receptor modulation: Acting as an agonist or antagonist to specific receptors.

Comparison with Similar Compounds

Erastin (2-[1-[4-[2-(4-Chlorophenoxy)acetyl]-1-piperazinyl]ethyl]-3-(2-ethoxyphenyl)-4(3H)-quinazolinone)

  • Structural Similarities: Shares the 4-[2-(4-chlorophenoxy)acetyl]piperazinyl group but includes a quinazolinone ring and an ethyl-ethoxyphenyl chain.
  • Functional Differences: The quinazolinone moiety in Erastin enables interaction with voltage-dependent anion channels (VDACs), promoting ferroptosis, a form of iron-dependent cell death. In contrast, the target compound lacks this extended aromatic system, likely reducing its ferroptosis-inducing activity .
  • Biological Activity: Erastin is a well-characterized ferroptosis inducer, while 4-[2-(4-chlorophenoxy)acetyl]-3-methylpiperazin-2-one may serve as a precursor or fragment in such syntheses .

2-(4-Chlorophenoxy)-1-{4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl}ethanone

  • Structural Similarities: Contains the 4-chlorophenoxyacetyl-piperazine backbone but incorporates a carbazole substituent.
  • This contrasts with the methyl-lactam group in the target compound, which may improve solubility .
  • Synthesis : Prepared via alkylation of piperazine derivatives, similar to methods in but without lactam formation .

1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone

  • Structural Similarities: Piperazine core with chlorophenyl and acetylphenoxy groups.
  • Functional Differences: A hydroxypropoxy linker and acetophenone group may influence pharmacokinetics (e.g., half-life) compared to the lactam ring in the target compound .
  • Applications : Reported in adrenergic receptor studies, suggesting divergent therapeutic targets compared to ferroptosis pathways .

Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate

  • Structural Similarities : Piperazine ring with acetyl and chlorophenyl groups.
  • Functional Differences : Thiourea and ester functionalities introduce hydrogen-bonding and metabolic instability, unlike the stable lactam in the target compound .
  • Synthesis : Utilizes thiocarbamoylation, differing from the hydrazide cyclization in .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Yield/Time (if available)
4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one Piperazin-2-one 3-methyl, 4-[2-(4-chlorophenoxy)acetyl] Intermediate for ferroptosis inducers Microwave-assisted cyclization ~85% yield, 15 min
Erastin Quinazolinone-piperazine 4-[2-(4-chlorophenoxy)acetyl], ethoxyphenyl Ferroptosis induction Multi-step alkylation/cyclization N/A
2-(4-Chlorophenoxy)-1-{4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl}ethanone Piperazine Carbazole, 4-chlorophenoxyacetyl Kinase inhibition (hypothesized) Conventional alkylation N/A
Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate Piperazine Thiourea, ester Unknown Thiocarbamoylation N/A

Key Findings and Implications

Structural-Activity Relationships: The 4-chlorophenoxyacetyl group is a common pharmacophore in ferroptosis-related compounds but requires additional aromatic systems (e.g., quinazolinone in Erastin) for full activity . Lactam rings (as in the target compound) improve metabolic stability compared to ester or thiourea derivatives .

Synthetic Efficiency :

  • Microwave-assisted synthesis () reduces reaction time and improves yields compared to conventional methods, suggesting utility for scalable production .

Therapeutic Potential: While the target compound itself may lack direct bioactivity, its structural features make it a valuable intermediate for more complex molecules like Erastin .

Biological Activity

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chlorophenoxyacetyl group, which is believed to influence its biological properties. The general structure can be represented as follows:

4 2 4 Chlorophenoxy acetyl 3 methylpiperazin 2 one\text{4 2 4 Chlorophenoxy acetyl 3 methylpiperazin 2 one}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various piperazine derivatives, including 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one.

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC) μg/mL
4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-oneE. coli0.5
4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-oneS. aureus1.0
NorfloxacinE. coli0.24
CiprofloxacinS. aureus1.9

The results indicate that the compound exhibits significant antibacterial activity, comparable to established antibiotics such as norfloxacin and ciprofloxacin, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against various cancer cell lines.

Case Study: Anticancer Screening

In a study conducted on multiple cell lines including MCF7 and NCI-H460, the compound demonstrated notable cytotoxic effects.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)
MCF70.46
NCI-H4600.39
Hep-23.25
P81517.82

These findings suggest that 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one has promising anticancer activity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in cell proliferation and apoptosis pathways. Molecular modeling studies suggest that it may inhibit key enzymes or receptors associated with cancer progression and microbial resistance .

Toxicological Profile

Understanding the safety profile of the compound is crucial for its therapeutic application. Comparative studies have shown that while some related compounds exhibit toxicity at certain concentrations, 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one appears to have a favorable safety margin in preliminary assessments .

Q & A

Q. What are the optimal synthetic routes for 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, reacting 3-methylpiperazin-2-one with 4-chlorophenoxyacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) at 0–5°C minimizes side reactions . Yield optimization may involve stepwise temperature control (e.g., 0°C → room temperature) and stoichiometric adjustments (1:1.2 molar ratio of piperazine to acyl chloride). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal structures using single-crystal diffraction (e.g., Mo-Kα radiation) to confirm stereochemistry and bond angles, as demonstrated for analogous chlorophenyl-piperazine derivatives .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to identify characteristic signals (e.g., 4-chlorophenoxy acetyl protons at δ 4.5–5.0 ppm, piperazine ring protons at δ 2.8–3.5 ppm) .
  • HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to verify molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies show that chlorophenoxy-acetyl derivatives degrade under prolonged exposure to light or humidity. Store lyophilized samples at –20°C in amber vials with desiccants (e.g., silica gel). Monitor degradation via periodic HPLC analysis; degradation products often include hydrolyzed acetyl groups or oxidized piperazine rings .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :
  • LC-MS/MS : Optimize electrospray ionization (ESI) parameters for enhanced sensitivity. Use deuterated internal standards (e.g., 2H5^2H_5-labeled analog) to correct matrix effects .
  • UV-Vis spectroscopy : Quantify at λ = 270–290 nm (characteristic of chlorophenoxy chromophores) with a calibration curve (R² > 0.99) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Target Preparation : Retrieve protein structures (e.g., kinases) from the PDB database. Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel, then optimize geometries with DFT (B3LYP/6-31G*).
  • Docking : Use AutoDock Vina with a grid box covering the active site. Analyze binding affinities (ΔG) and hydrogen-bonding interactions (e.g., with catalytic residues) .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Replicate published protocols while controlling variables (e.g., solvent grade, inert atmosphere).
  • Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve signal overlaps in complex spectra .
  • Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one) to identify systematic errors .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify the chlorophenoxy group (e.g., replace Cl with F) or piperazine substituents (e.g., introduce methyl groups).
  • Bioassays : Test analogs against target enzymes (e.g., acetylcholinesterase) using kinetic assays (IC50 determination). Correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer : Use QSAR models in software like SwissADME:
  • Lipinski’s Rule : Evaluate molecular weight (<500 Da), LogP (<5), H-bond donors/acceptors.
  • Bioavailability Radar : Assess solubility, permeability, and metabolic stability. For this compound, high LogP (~3.5) may limit aqueous solubility, suggesting formulation adjustments (e.g., cyclodextrin complexation) .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological assays?

  • Methodological Answer : Conduct accelerated stability testing:
  • pH Studies : Incubate in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC; acidic conditions (pH < 3) may hydrolyze the acetyl group.
  • Solvent Effects : Use DMSO for stock solutions but dilute to <1% in aqueous assays to prevent precipitation .

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